molecular formula C12H14Si B14652085 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole CAS No. 50694-32-1

1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole

Cat. No.: B14652085
CAS No.: 50694-32-1
M. Wt: 186.32 g/mol
InChI Key: VKASXOWNUAKPAO-UHFFFAOYSA-N
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Description

1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole is a chemical compound known for its unique structural properties and potential applications in various fields. It is a member of the silole family, which is characterized by a five-membered ring containing silicon. The presence of both ethenyl and phenyl groups attached to the silole ring imparts distinct chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole typically involves the hydrosilylation of alkynylphenylsilanes. This process can be initiated using a silyl cation as a chain carrier. For instance, diorganyl [2-(trimethylsilylethynyl)phenyl]silanes can be treated with trityl tetrakis(pentafluorophenyl)borate (TPFPB) in benzene to afford the corresponding benzosiloles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrosilylation reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silole oxides.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Substitution reactions can occur at the phenyl ring or the silicon atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Silole oxides.

    Reduction: Ethyl-substituted siloles.

    Substitution: Halogenated siloles.

Scientific Research Applications

1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenyl-1-phenyl-2,5-dihydro-1H-silole involves its interaction with molecular targets through its silicon-containing ring structure. The low-lying LUMOs (Lowest Unoccupied Molecular Orbitals) of siloles, resulting from the interaction between the σ* orbital of the silylene moiety and the π* orbital of the butadiene moiety, play a crucial role in its photophysical properties

Comparison with Similar Compounds

  • 1,2-Ethanediol, 1-phenyl-
  • 1H-Pyrrole, 2,5-dihydro-
  • 1-ethenyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Comparison: 1-Ethenyl-1-phenyl-2,5-dihydro-1H-silole stands out due to its unique silicon-containing ring structure, which imparts distinct photophysical properties compared to other similar compounds. For instance, while 1,2-ethanediol, 1-phenyl- is primarily used in organic synthesis, this compound is notable for its applications in optoelectronics and material science .

Properties

CAS No.

50694-32-1

Molecular Formula

C12H14Si

Molecular Weight

186.32 g/mol

IUPAC Name

1-ethenyl-1-phenyl-2,5-dihydrosilole

InChI

InChI=1S/C12H14Si/c1-2-13(10-6-7-11-13)12-8-4-3-5-9-12/h2-9H,1,10-11H2

InChI Key

VKASXOWNUAKPAO-UHFFFAOYSA-N

Canonical SMILES

C=C[Si]1(CC=CC1)C2=CC=CC=C2

Origin of Product

United States

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